molecular formula C18H16N2O2 B2771279 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 862831-35-4

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No.: B2771279
CAS No.: 862831-35-4
M. Wt: 292.338
InChI Key: BKHLSPGVURAUIX-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an acetamide moiety attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the reaction of 1,2-dimethylindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethyl-1H-indole-3-carboxamide
  • 1,2-dimethyl-1H-indole-3-acetic acid
  • N-phenyl-1,2-dimethyl-1H-indole-3-carboxamide

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHLSPGVURAUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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